

# Comparative Analysis of AS-Inclisiran Sodium and Other Investigational Lipid-Lowering Therapies

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of **AS-Inclisiran sodium** against other leading investigational therapies for hypercholesterolemia. The analysis focuses on the mechanism of action, efficacy, safety, and the experimental designs of pivotal clinical trials, tailored for researchers, scientists, and drug development professionals.

## **Quantitative Data Summary**

The following table summarizes the key quantitative performance metrics of **AS-Inclisiran sodium**, Bempedoic acid, and Evinacumab, derived from their respective pivotal clinical trial programs.



| Feature             | AS-Inclisiran<br>sodium                                                               | Bempedoic acid                                                                                                                   | Evinacumab                                                                                                    |
|---------------------|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | Small interfering RNA (siRNA) that inhibits PCSK9 synthesis in the liver.[1][2][3][4] | Oral adenosine triphosphate-citrate lyase (ACLY) inhibitor, reducing cholesterol synthesis upstream of HMG-CoA reductase. [5][6] | Monoclonal antibody that inhibits angiopoietin-like protein 3 (ANGPTL3).                                      |
| LDL-C Reduction     | ~50-54% reduction at 17 months (in addition to other lipid-lowering therapies).[8][9] | ~17-28.5% reduction, depending on background therapy and patient population.[10][11]                                             | ~47-49% reduction at 24 weeks in patients with Homozygous Familial Hypercholesterolemia (HoFH).[12]           |
| Administration      | Subcutaneous injection, twice-yearly after initial doses at day 1 and 90.[13]         | Oral, 180 mg once<br>daily.[6][14]                                                                                               | Intravenous infusion,<br>15 mg/kg every 4<br>weeks.[15][16]                                                   |
| Key Adverse Events  | Injection-site reactions<br>(generally mild and<br>transient).[9][17][18]             | Increased risk of<br>hyperuricemia, gout,<br>and cholelithiasis.[19]<br>[20][21]                                                 | Nasopharyngitis,<br>influenza-like illness,<br>dizziness, and<br>potential for infusion<br>reactions.[22][23] |

## **Experimental Protocols: Pivotal Clinical Trials**

The efficacy and safety of these therapies were established in robust clinical trial programs. Below are the methodologies for their key Phase III studies.

- 1. AS-Inclisiran sodium (ORION Program)
- Trials: ORION-9, ORION-10, and ORION-11.[8]



- Objective: To evaluate the efficacy, safety, and tolerability of inclisiran in patients with Heterozygous Familial Hypercholesterolemia (HeFH), Atherosclerotic Cardiovascular Disease (ASCVD), or ASCVD risk equivalents with elevated LDL-C despite maximally tolerated statin therapy.[8][24]
- Study Design: These were multicenter, double-blind, randomized, placebo-controlled, 18month studies.[8]
- Patient Population:
  - ORION-9: 482 adults with HeFH.[24]
  - ORION-10: 1,561 patients with ASCVD.[9]
  - ORION-11: 1,617 patients with ASCVD or ASCVD risk equivalents.[9]
  - All participants had elevated LDL-C levels despite being on maximally tolerated doses of statins, with or without ezetimibe.[24]
- Intervention: Patients were randomized (1:1) to receive either subcutaneous inclisiran sodium (300 mg) or placebo. Doses were administered on day 1, day 90, and then every 6 months until day 450.[24][25]
- Primary Endpoints: The primary efficacy endpoints were the percentage change in LDL-C from baseline to day 510 and the time-adjusted percentage change in LDL-C from baseline between day 90 and day 540.[9]
- 2. Bempedoic acid (CLEAR Program)
- Trial: CLEAR Outcomes.[6]
- Objective: To assess the effect of bempedoic acid on major adverse cardiovascular events in patients with or at high risk for cardiovascular disease who were unable to tolerate statins.[6]
   [26]
- Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.



- Patient Population: The trial enrolled 13,970 patients who were statin-intolerant.[6][14]
   Approximately 70% were for secondary prevention and 30% for primary prevention, with a mean baseline LDL-C of 139 mg/dL.[6]
- Intervention: Patients were randomized (1:1) to receive bempedoic acid (180 mg daily) or placebo, in addition to their existing lipid-lowering therapies.[6][26]
- Primary Endpoint: The primary endpoint was a four-component composite of major adverse cardiovascular events: cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[27][28]
- 3. Evinacumab (ELIPSE Program)
- Trial: ELIPSE HoFH.[15]
- Objective: To evaluate the efficacy and safety of evinacumab in patients with Homozygous Familial Hypercholesterolemia (HoFH).[15][16]
- Study Design: A Phase 3, double-blind, placebo-controlled trial.[12][15]
- Patient Population: 65 patients with HoFH who were receiving stable, maximally tolerated lipid-lowering therapies but still had elevated LDL-C levels. The mean baseline LDL-C was approximately 255 mg/dL.[15]
- Intervention: Patients were randomized (2:1) to receive intravenous evinacumab (15 mg per kilogram of body weight) or placebo every 4 weeks for 24 weeks.[15]
- Primary Endpoint: The primary endpoint was the percent change in LDL-C from baseline at week 24.[15]

## **Visualizations: Signaling Pathways and Workflows**

Mechanism of Action: AS-Inclisiran Sodium

The diagram below illustrates the RNA interference (RNAi) mechanism of **AS-Inclisiran** sodium.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. siRNA drug Leqvio (inclisiran) to lower cholesterol PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 3. What diseases does Inclisiran sodium treat? [synapse.patsnap.com]



- 4. Inclisiran Wikipedia [en.wikipedia.org]
- 5. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 6. The CLEAR Outcomes Trial: Bempedoic Acid and CV Outcomes in Statin-Intolerant Patients—A Clear Glimmer of Hope American College of Cardiology [acc.org]
- 7. newatlas.com [newatlas.com]
- 8. Novartis new analysis further showed durable and potent LDL-C reduction with inclisiran, an investigational first-in-class siRNA cholesterol-lowering treatment [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. hcplive.com [hcplive.com]
- 11. Bempedoic Acid: Lipid Lowering for Cardiovascular Disease Prevention PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajmc.com [ajmc.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ccjm.org [ccjm.org]
- 15. uspharmacist.com [uspharmacist.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Effectiveness and safety of Inclisiran in hyperlipidemia treatment: An overview of systematic reviews PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bempedoic acid safety analysis: Pooled data from four phase 3 clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Safety of bempedoic acid in patients at high cardiovascular risk and with statin intolerance PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmacytimes.com [pharmacytimes.com]
- 23. mdnewsline.com [mdnewsline.com]
- 24. Inclisiran: A New Strategy for LDL-C Lowering and Prevention of Atherosclerotic Cardiovascular Disease PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen American College of Cardiology [acc.org]



- 27. youtube.com [youtube.com]
- 28. primarycarenotebook.com [primarycarenotebook.com]
- To cite this document: BenchChem. [Comparative Analysis of AS-Inclisiran Sodium and Other Investigational Lipid-Lowering Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418328#benchmarking-as-inclisiran-sodium-against-other-investigational-lipid-lowering-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com